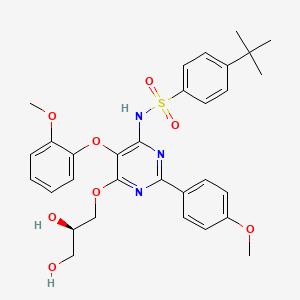

(R)-4-(tert-Butyl)-N-(6-(2,3-dihydroxypropoxy)-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-4-(tert-Butyl)-N-(6-(2,3-dihydroxypropoxy)-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C31H35N3O8S and its molecular weight is 609.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(R)-4-(tert-Butyl)-N-(6-(2,3-dihydroxypropoxy)-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl)benzenesulfonamide, commonly referred to as Ro 46-8443, is a compound of significant interest due to its biological activity, particularly as an endothelin receptor antagonist. This article reviews its mechanisms of action, biological effects, and relevant research findings.

- Molecular Formula : C₃₁H₃₅N₃O₈S

- Molecular Weight : 609.69 g/mol

- CAS Number : 175556-12-4

Ro 46-8443 functions primarily as a selective antagonist for the endothelin receptor subtype ETB. Endothelin receptors are involved in various physiological processes, including vasoconstriction and blood pressure regulation. By inhibiting these receptors, Ro 46-8443 can potentially reduce hypertension and related cardiovascular conditions .

In Vivo Studies

Research indicates that Ro 46-8443 exhibits antihypertensive effects in animal models. In hypertensive rats, administration of this compound resulted in significant reductions in blood pressure, suggesting its potential utility in treating hypertension .

In Vitro Studies

In vitro assays demonstrate that Ro 46-8443 effectively inhibits endothelin-induced signaling pathways. The compound has been shown to block the proliferation of vascular smooth muscle cells stimulated by endothelin, indicating its role in mitigating vascular remodeling associated with hypertension .

Data Tables

Case Studies

- Hypertensive Rat Model : A study utilized Ro 46-8443 to assess its impact on blood pressure regulation. Results indicated a dose-dependent decrease in systolic blood pressure over a treatment period of four weeks, supporting its potential as a therapeutic agent for hypertension .

- Vascular Smooth Muscle Cell Proliferation : Another investigation focused on the effects of Ro 46-8443 on vascular smooth muscle cells cultured under endothelin stimulation. The compound significantly reduced cell proliferation rates compared to controls, highlighting its possible applications in preventing vascular complications associated with chronic hypertension .

Wissenschaftliche Forschungsanwendungen

Potential Biological Activities

Research indicates that compounds with similar structural features often exhibit a range of biological activities. The specific activities of (R)-4-(tert-Butyl)-N-(6-(2,3-dihydroxypropoxy)-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl)benzenesulfonamide could include:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains due to their sulfonamide group.

- Antitumor Potential : The pyrimidine core is often associated with anticancer properties, making this compound a candidate for further investigation in cancer therapy.

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as α-glucosidase and acetylcholinesterase, which are significant in managing conditions like Type 2 diabetes and Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the properties and potential applications of structurally similar compounds:

- Sulfanilamide Derivatives : Research has demonstrated that derivatives of sulfanilamide possess significant antibacterial properties. The introduction of additional functional groups can enhance these effects .

- Pyrimidine Derivatives : A study focused on new pyrimidine derivatives showed promising results in inhibiting tumor growth, indicating that modifications to the pyrimidine structure can lead to enhanced anticancer activity .

- Enzyme Inhibitors : Recent investigations have highlighted the potential of sulfonamides in inhibiting α-glucosidase and acetylcholinesterase, suggesting therapeutic roles in managing diabetes and cognitive disorders .

Eigenschaften

Molekularformel |

C31H35N3O8S |

|---|---|

Molekulargewicht |

609.7 g/mol |

IUPAC-Name |

4-tert-butyl-N-[6-[(2R)-2,3-dihydroxypropoxy]-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl]benzenesulfonamide |

InChI |

InChI=1S/C31H35N3O8S/c1-31(2,3)21-12-16-24(17-13-21)43(37,38)34-29-27(42-26-9-7-6-8-25(26)40-5)30(41-19-22(36)18-35)33-28(32-29)20-10-14-23(39-4)15-11-20/h6-17,22,35-36H,18-19H2,1-5H3,(H,32,33,34)/t22-/m1/s1 |

InChI-Schlüssel |

DRIHNVYRUGBDHI-JOCHJYFZSA-N |

Isomerische SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)OC[C@@H](CO)O)OC4=CC=CC=C4OC |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)OCC(CO)O)OC4=CC=CC=C4OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.